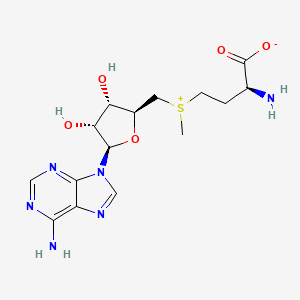

S-Adenosylmethionine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFKEPWMEQBLKI-AIRLBKTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032019 |

Source

|

| Record name | S-Adenosylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29908-03-0, 78548-84-2, 91279-78-6 |

Source

|

| Record name | S-Adenosyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29908-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ademetionine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078548842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091279786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Adenosylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADEMETIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LP2MPO46S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADEMETIONINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZ5466ZUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADEMETIONINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K093C397UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Methylation Engine: A Technical Guide to S-Adenosylmethionine (SAM) Dependent Reactions

The following technical guide is structured to serve as a rigorous operational resource for researchers and drug discovery scientists. It prioritizes mechanistic understanding, experimental validity, and actionable data.

Part 1: Molecular Foundations & Thermodynamics

S-Adenosylmethionine (SAM, AdoMet) is the second most widely used enzyme cofactor after ATP.[1][2] For the application scientist, understanding SAM goes beyond its role as a "methyl donor"; it requires an appreciation of its thermodynamic instability and the specific chemical constraints it imposes on assay design.

The Sulfonium Center

The reactivity of SAM stems from the sulfonium ion (

-

High-Energy Bond: The methyl group attached to the sulfonium center is highly susceptible to nucleophilic attack (

reaction). -

Thermodynamics: The free energy of hydrolysis for the sulfonium methyl group is approximately -7 to -10 kcal/mol , making methyl transfer thermodynamically favorable (exergonic) but kinetically stable in the absence of a catalyst.

-

Chirality: Biologically active SAM exists as the (S,S) diastereomer at the sulfur and

-carbon centers. Synthetic mixtures often contain the inactive (R,S) isomer, which can act as a weak inhibitor.

The "Application Scientist" Warning: Chemical Instability

Critical Protocol Note: SAM is chemically unstable at physiological pH and temperature.

-

pH Sensitivity: At pH > 7.5, SAM undergoes intramolecular cyclization to form 5'-methylthioadenosine (MTA) and homoserine lactone .[2]

-

Temperature: At 37°C and pH 7.5, the half-life of SAM is approximately 16–18 hours.

-

Impact: In long-duration assays (e.g., overnight incubations for slow-turnover enzymes), spontaneous degradation of SAM generates MTA, which is a potent inhibitor of many methyltransferases (MTases), leading to false inhibition data.

Part 2: The Methionine Cycle & Regulation

The cellular "Methylation Potential" is defined by the ratio of SAM to S-Adenosylhomocysteine (SAH). SAH is not merely a byproduct; it is a competitive inhibitor with a binding affinity (

Pathway Visualization

The following diagram illustrates the recycling of SAM and the critical feedback loops.

Figure 1: The Methionine Cycle. Red arrows indicate the methyl transfer step.[3] The dotted line represents the critical product inhibition by SAH.

Part 3: Structural Biology of Methyltransferases

Understanding the structural fold is essential for structure-based drug design (SBDD).

| Class | Structural Fold | Substrate Examples | Key Drug Targets |

| Class I | Rossmann-like ( | DNA (DNMTs), RNA, Small Molecules (COMT), Arginine (PRMTs) | DNMT1 , PRMT5 , DOT1L |

| Class V | SET Domain ( | Lysine on Histones (HKMTs) | EZH2 , G9a , MMSET |

| SPOUT | tRNA, rRNA | TrmD (Antibacterial target) |

Mechanistic Insight: Class I enzymes typically bind SAM in an extended conformation, while SET domain enzymes bind SAM in a bent conformation. This conformational difference allows for the design of specific cofactor-mimetic inhibitors.

Part 4: Experimental Workflows & Assay Development

For the drug discovery professional, selecting the correct assay is a trade-off between sensitivity, throughput, and interference risk.

Comparison of Assay Technologies

| Feature | Radioactive Filter Binding | Coupled Enzymatic (e.g., MTase-Glo) | Mass Spectrometry (RapidFire) |

| Readout | Luminescence (via SAH | Direct detection of SAH/SAM | |

| Sensitivity | High (Gold Standard) | Moderate to High | High |

| Interference | Low (Direct measurement) | High (False positives from coupling enzymes) | Very Low (Label-free) |

| Throughput | Low/Medium | Ultra-High (HTS) | Medium/High |

| Cost | Low reagents / High waste disposal | High reagent cost | High capital equipment |

Workflow: Luminescence-Based Coupled Assay

This is the industry standard for High-Throughput Screening (HTS). It detects the generation of SAH.[4]

Figure 2: Logic flow of a coupled enzymatic assay. Note that compounds inhibiting the coupling enzymes (luciferase/kinase) will appear as false positives.

Part 5: Validated Protocol: Kinetic Characterization of a Histone Methyltransferase

Objective: Determine the

Reagents & Buffer

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100.

-

Reducing Agent: 1 mM DTT (Freshly added). Reasoning: MTases often have active site cysteines; oxidation leads to loss of activity.

-

Substrates:

-SAM (PerkinElmer) and Biotinylated-Histone H3 peptide.

Step-by-Step Procedure

-

Enzyme Titration: Dilute MTase enzyme (0.1 nM to 100 nM) in Assay Buffer to determine the linear range. Select a concentration that yields <10% substrate conversion (initial velocity conditions).

-

Substrate Preparation: Prepare a 2x Master Mix of

-SAM (mixed with cold SAM to adjust specific activity) and Biotin-Peptide.-

Note: Keep SAM on ice. Do not vortex vigorously.

-

-

Reaction Initiation: Add 10

L of 2x Enzyme to 10 -

Incubation: Incubate at Room Temperature for 30–60 minutes.

-

Quenching: Add 20

L of 7.5 M Guanidine Hydrochloride or excess cold SAM (1 mM) to stop the reaction. -

Capture: Transfer to a Streptavidin-coated FlashPlate or filter plate. Wash 3x with PBS + 0.05% Tween-20.

-

Detection: Read on a TopCount or MicroBeta scintillator.

Data Analysis

-

Fit data to the Michaelis-Menten equation:

-

Self-Validation Check: If the

for SAM is close to the enzyme concentration (

Part 6: Therapeutic Targeting & Clinical Landscape

Targeting MTases has revolutionized oncology, particularly for hematological malignancies and solid tumors driven by epigenetic dysregulation.

FDA-Approved & Notable Inhibitors (As of 2024/2025)

| Drug Name | Target | Indication | Mechanism |

| Azacitidine / Decitabine | DNMT1/3 | MDS, AML | Nucleoside analogs; incorporate into DNA and covalently trap the enzyme. |

| Tazemetostat | EZH2 | Epithelioid Sarcoma, Follicular Lymphoma | SAM-competitive inhibitor of the SET domain. |

| Ivosidenib / Vorasidenib | IDH1/2 | AML, Glioma | Indirect: Inhibits production of 2-HG, an oncometabolite that inhibits demethylases (TETs). |

| Revumenib | Menin-KMT2A | KMT2A-rearranged Leukemia | Inhibits the interaction between Menin and the KMT2A (MLL1) methyltransferase complex. |

The Future: Bisubstrate Inhibitors

Current research focuses on bisubstrate analogues that mimic the transition state by linking the adenosine of SAM to the substrate (e.g., a lysine peptide). These offer higher specificity than pure SAM-competitive inhibitors but struggle with cell permeability due to high polarity.

References

-

Chemical Instability of SAM: Wu, S. E., et al. (1983).[2] "Chiral instability at sulfur of S-adenosylmethionine." Biochemistry.

-

Thermodynamics of Methyl Transfer: Luo, M. (2012). "Current Physical and Biochemical Approaches to Study Protein Methyltransferases." Current Opinion in Chemical Biology.

-

Assay Methodologies: Horiuchi, K. Y., et al. (2013). "Assay development for histone methyltransferases." Assay and Drug Development Technologies.

-

SAH Inhibition: Ueland, P. M. (1982). "Pharmacological and biochemical aspects of S-adenosylhomocysteine and S-adenosylhomocysteine hydrolase." Pharmacological Reviews.

-

Clinical Inhibitors (EZH2): Hoy, S. M. (2020). "Tazemetostat: First Approval."[5] Drugs.

-

DNMT Inhibitors: Stresemann, C., & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer.

Sources

- 1. worldscientific.com [worldscientific.com]

- 2. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]

- 5. cellgenetherapyreview.com [cellgenetherapyreview.com]

A Senior Application Scientist's Guide to S-Adenosylmethionine and the Transsulfuration Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of S-Adenosylmethionine in Cellular Metabolism

S-Adenosylmethionine (SAMe), a molecule synthesized from methionine and ATP, stands at a critical crossroads of cellular metabolism.[1] It is renowned as the principal methyl donor, participating in over 200 essential methylation reactions that modify DNA, RNA, proteins, and phospholipids.[2][3][4] This function places SAMe at the heart of epigenetic regulation, signal transduction, and membrane fluidity.[4][5] However, its role extends beyond transmethylation. SAMe is a key regulator of sulfur metabolism, dictating the flow of homocysteine into the transsulfuration pathway.[4][6] This guide provides an in-depth technical exploration of SAMe's pivotal function in activating and directing the transsulfuration pathway, a process fundamental to cysteine biosynthesis, antioxidant defense, and cellular homeostasis.[7][8]

The Metabolic Fulcrum: SAMe's Role in Directing Homocysteine Fate

Following the donation of its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine.[7] At this juncture, the cell faces a critical decision: remethylate homocysteine back to methionine to replenish the SAMe pool or commit it irreversibly to the transsulfuration pathway.[9][10] The cellular concentration of SAMe itself is the primary determinant of this metabolic switch.

When SAMe levels are high, indicating a surplus of methionine and methyl donors, SAMe acts as a potent allosteric activator of Cystathionine β-synthase (CBS) , the gateway enzyme of the transsulfuration pathway.[2][11] This activation effectively channels excess homocysteine away from the methionine cycle and towards the synthesis of cysteine and its vital downstream products.[2][12] Conversely, when SAMe levels are low, CBS remains in its less active basal state, conserving homocysteine for remethylation to methionine, thus ensuring the continuity of essential methylation reactions.[13] This elegant feedback mechanism underscores the cell's ability to sense and adapt to its metabolic state, with SAMe serving as the key sensor.

A Mechanistic Deep Dive: The Transsulfuration Pathway

The transsulfuration pathway is a two-step enzymatic cascade that converts homocysteine into cysteine.[2] This pathway is the sole route for de novo cysteine synthesis in mammals.[2]

Step 1: Cystathionine Synthesis via Cystathionine β-Synthase (CBS)

The first committed step is the condensation of homocysteine with serine to form cystathionine.[14][15] This β-replacement reaction is catalyzed by Cystathionine β-synthase (CBS), a unique pyridoxal 5'-phosphate (PLP) and heme-dependent enzyme.[16][17]

-

Causality in Regulation: The human CBS enzyme possesses a C-terminal regulatory domain containing two Bateman modules.[11][17] In the enzyme's basal state, this domain exerts an autoinhibitory effect on the catalytic core.[11][12] The binding of SAMe to this regulatory domain induces a significant conformational change, relieving the autoinhibition and transitioning the enzyme to its activated state.[12][13] This structural shift dramatically increases the enzyme's affinity for its substrates, thereby increasing the flux of homocysteine into the pathway.[11][12] The heme cofactor in CBS acts as a redox sensor; binding of gaseous molecules like carbon monoxide (CO) or nitric oxide (NO) can inhibit enzyme activity, linking sulfur metabolism to cellular gas signaling.[14][18]

Step 2: Cysteine Synthesis via Cystathionine γ-Lyase (CSE)

The second and final step is the cleavage of cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.[2][19] This reaction is catalyzed by Cystathionine γ-lyase (CSE, also known as CTH or cystathionase), another PLP-dependent enzyme.[19][20]

-

Field-Proven Insights: Unlike CBS, CSE is not allosterically regulated by SAMe. Its activity is primarily driven by substrate availability (i.e., the cystathionine produced by CBS).[14] However, CSE is subject to regulation at the transcriptional level and through post-translational modifications.[14][21] CSE is also a significant source of endogenous hydrogen sulfide (H₂S), a critical gasotransmitter, using cysteine as a substrate.[19][22]

The cysteine produced by this pathway is a crucial precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant, as well as taurine and H₂S.[4][7][23] Therefore, by activating CBS, SAMe not only disposes of potentially toxic excess homocysteine but also bolsters the cell's antioxidant capacity and signaling capabilities.[8][24]

Caption: The role of SAMe as a metabolic switch in the transsulfuration pathway.

Methodologies for Interrogating the Transsulfuration Pathway

A thorough investigation of the transsulfuration pathway requires a multi-faceted approach, combining metabolite quantification, enzyme activity assays, and expression analysis.

Quantification of Key Metabolites

Accurate measurement of SAMe, SAH, homocysteine, and cysteine is critical for understanding the metabolic state of the pathway. The ratio of SAMe to SAH is often referred to as the "methylation potential" and is a key indicator of cellular methylation capacity.[1][25]

Protocol: LC-MS/MS for SAMe and SAH Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[26]

-

Rationale: This method allows for the simultaneous quantification of SAMe and its demethylated product SAH, providing a direct measure of the methylation potential. The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and ensuring accurate quantification.[26]

-

Step-by-Step Methodology:

-

Sample Preparation (Self-Validating System):

-

Collect plasma or cell lysates in the presence of protease inhibitors and immediately place on ice.

-

To 20 µL of sample, add 180 µL of an ice-cold internal standard solution (e.g., d₃-SAMe and d₄-SAH in mobile phase A).

-

Vortex briefly and incubate on ice for 10 minutes to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an ultracentrifugation filter (e.g., 10 kDa MWCO) and spin as per manufacturer's instructions. This step is critical to remove any remaining proteins that could interfere with the analysis.[26]

-

Transfer the filtrate to an autosampler vial for injection.

-

-

LC Separation:

-

Use a suitable C18 reversed-phase column.

-

Employ a binary gradient elution, for example: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in methanol).

-

A typical gradient might run from 5% to 95% B over several minutes to resolve SAMe and SAH.[26]

-

-

MS/MS Detection:

-

Data Analysis:

-

Generate standard curves for SAMe and SAH using known concentrations.

-

Quantify the analytes in the samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.

-

-

Enzyme Activity Assays

Directly measuring the catalytic activity of CBS and CSE provides functional insight that complements metabolite data.

Protocol: Spectrophotometric Assay for Cystathionine β-Synthase (CBS) Activity

This assay measures the production of cystathionine by monitoring the consumption of a substrate analog or by quantifying the product. A common method relies on the subsequent cleavage of cystathionine by excess CSE and detection of a resulting product.

-

Rationale: This coupled-enzyme assay provides a continuous and sensitive measure of CBS activity. The inclusion of SAMe in parallel reactions is essential to determine the enzyme's activation state. Propargylglycine (PPG), a specific CSE inhibitor, can be used as a negative control to validate that the signal is CBS-dependent.[27]

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.6.

-

Substrates: 10 mM L-homocysteine, 10 mM L-serine.

-

Cofactor: 1 mM Pyridoxal 5'-phosphate (PLP).

-

Activator: 10 mM S-Adenosylmethionine (SAMe).

-

Coupling Enzyme: Purified Cystathionine γ-lyase (CSE).

-

Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

-

Assay Procedure:

-

Prepare a master mix containing Assay Buffer, PLP, L-serine, CSE, and DTNB.

-

Aliquot the master mix into microplate wells.

-

Add either buffer (for basal activity) or SAMe (for activated activity) to the respective wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding cell lysate/purified CBS and L-homocysteine.

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the production of thiolate from the reaction of cysteine (produced by CSE from cystathionine) with DTNB.

-

-

Self-Validation and Controls:

-

No Homocysteine Control: To measure background signal.

-

No Enzyme Control: To ensure no non-enzymatic reaction occurs.

-

PPG Control: Pre-incubate lysate with propargylglycine to inhibit endogenous CSE activity, ensuring the coupled CSE is the source of the signal.[27]

-

-

Caption: A generalized workflow for a coupled spectrophotometric CBS activity assay.

Data Presentation and Interpretation

Organizing quantitative data into tables allows for clear comparison between experimental conditions.

Table 1: Representative Kinetic Parameters for Transsulfuration Enzymes

| Enzyme | Substrate | Activator/Inhibitor | Effect | Typical Kₘ | Reference |

| CBS | Homocysteine, Serine | SAMe | Allosteric Activation | ~1-5 mM | [11][12] |

| CBS | Homocysteine, Serine | CO, NO | Inhibition | - | [14][18] |

| CSE | Cystathionine | Propargylglycine (PPG) | Irreversible Inhibition | ~0.5-1.5 mM | [24][27] |

Conclusion

S-Adenosylmethionine is far more than a simple methyl donor; it is a sophisticated metabolic rheostat that governs the entire flux of sulfur amino acid metabolism. Its allosteric activation of CBS is a masterstroke of biological regulation, ensuring that the cell can dynamically shift between conservation of methionine for methylation and the production of cysteine for antioxidant defense and other vital functions. For researchers in drug development, understanding this nexus is paramount. Targeting the regulation of CBS, or the downstream activities of CSE, offers intriguing possibilities for therapeutic intervention in diseases characterized by oxidative stress, impaired methylation, or hyperhomocysteinemia. A comprehensive analytical approach, combining precise metabolite quantification with functional enzyme assays, is essential to fully elucidate the state of the transsulfuration pathway and to validate the efficacy of novel therapeutic strategies.

References

- Visualize Health.

-

García-Giménez, J. L., et al. (2023). S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy. MDPI. [Link]

-

McBrearty, K. R., et al. (2013). Transsulfuration Is a Significant Source of Sulfur for Glutathione Production in Human Mammary Epithelial Cells. Hindawi. [Link]

-

Majtan, T., et al. (2018). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Frontiers in Molecular Biosciences. [Link]

-

Kolluru, G. K., et al. (2018). Allosteric control of human cystathionine β-synthase activity by a redox active disulfide bond. Journal of Biological Chemistry. [Link]

-

Taylor & Francis Online. (n.d.). Transsulfuration pathway – Knowledge and References. [Link]

-

Lu, S. C. (2000). S-Adenosylmethionine. International Journal of Biochemistry & Cell Biology. [Link]

-

McBean, G. J. (2011). The transsulfuration pathway: a source of cysteine for glutathione in astrocytes. Amino Acids. [Link]

-

Jia, G., et al. (2024). Persulfidation of Human Cystathionine γ-Lyase Inhibits Its Activity: A Negative Feedback Regulation Mechanism for H2S Production. International Journal of Molecular Sciences. [Link]

-

Cell Biolabs, Inc. (n.d.). S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) ELISA Combo Kit. [Link]

-

Testai, L., et al. (2023). Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid. MDPI. [Link]

-

Sbodio, J. I., et al. (2019). Regulators of the transsulfuration pathway. British Journal of Pharmacology. [Link]

-

Wikipedia. (2023). Transsulfuration pathway. [Link]

-

Mosharov, E., et al. (2000). The Quantitatively Important Relationship between Homocysteine Metabolism and Glutathione Synthesis by the Transsulfuration Pathway and Its Regulation by Redox Changes. Biochemistry. [Link]

-

Ereno-Orbea, J., et al. (2014). Structural insight into the molecular mechanism of allosteric activation of human cystathionine β-synthase by S-adenosylmethionine. Proceedings of the National Academy of Sciences. [Link]

-

Chiku, T., et al. (2009). H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia. Journal of Biological Chemistry. [Link]

-

Singh, S., et al. (2011). The Quantitative Significance of the Transsulfuration Enzymes for H2S Production in Murine Tissues. Antioxidants & Redox Signaling. [Link]

-

Gao, J., et al. (2018). S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life. Neurotherapeutics. [Link]

-

Al-Masri, A. Y., et al. (2015). Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Annals of Clinical & Laboratory Science. [Link]

-

Wikipedia. (2023). S-Adenosyl methionine. [Link]

-

Ereno-Orbea, J., et al. (2014). Structural insight into the molecular mechanism of allosteric activation of human cystathionine β-synthase by S-adenosylmethionine. Proceedings of the National Academy of Sciences. [Link]

-

Bîrsan, C., et al. (2016). Determination of S-Adenosylmethionine and S-Adenosylhomocysteine from Human Blood Samples by HPLC-FL. Journal of the Brazilian Chemical Society. [Link]

-

Wikipedia. (2023). Cystathionine gamma-lyase. [Link]

-

Yang, Y., et al. (2021). S‐adenosylmethionine: A metabolite critical to the regulation of autophagy. Journal of Cellular and Molecular Medicine. [Link]

-

Proteopedia. (2011). Cystathionine β-synthase. [Link]

-

Sbodio, J. I., et al. (2019). Regulators of the transsulfuration pathway. ResearchGate. [Link]

-

Cetrangolo, G. P., et al. (2022). Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention. Metabolites. [Link]

-

Zhao, K., et al. (2017). Regulation of cystathionine gamma-lyase/H₂S system and its pathological implication. Journal of Cellular and Molecular Medicine. [Link]

-

Ludwig, M. (2012). The measurement of S-adenosyl methionine in situ. Elektronische Hochschulschriften der LMU München. [Link]

-

Fong, M. Y., et al. (2016). Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine. Journal of Cellular and Molecular Medicine. [Link]

-

Ishii, I., et al. (2004). Murine cystathionine γ-lyase: complete cDNA and genomic sequences, promoter activity, tissue distribution and developmental expression. Biochemical Journal. [Link]

-

de Visser, S. P., et al. (2010). Gaseous inhibition of the transsulfuration pathway by cystathionine β-synthase. Journal of Biological Inorganic Chemistry. [Link]

-

McBrearty, K. R. (2011). The Transsulfuration Pathway Significantly Contributes to Glutathione Biosynthesis in Human Mammary Epithelial Cells. Marshall Digital Scholar. [Link]

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. pathwaymap.com [pathwaymap.com]

- 3. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-Adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 11. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural insight into the molecular mechanism of allosteric activation of human cystathionine β-synthase by S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 16. Allosteric control of human cystathionine β-synthase activity by a redox active disulfide bond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. proteopedia.org [proteopedia.org]

- 18. Gaseous inhibition of the transsulfuration pathway by cystathionine β-synthase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Persulfidation of Human Cystathionine γ-Lyase Inhibits Its Activity: A Negative Feedback Regulation Mechanism for H2S Production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mds.marshall.edu [mds.marshall.edu]

- 24. Murine cystathionine γ-lyase: complete cDNA and genomic sequences, promoter activity, tissue distribution and developmental expression - PMC [pmc.ncbi.nlm.nih.gov]

- 25. S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) ELISA Combo Kit [cellbiolabs.com]

- 26. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Quantitative Significance of the Transsulfuration Enzymes for H2S Production in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Methylation Flux: A Technical Guide to S-Adenosylmethionine (SAM) in Epigenetic Regulation

[1]

Executive Summary

This technical guide analyzes the mechanistic role of S-Adenosylmethionine (SAM) as the universal methyl donor in epigenetic remodeling.[1] Unlike generalist overviews, this document focuses on the biochemical causality linking metabolic flux to chromatin states. It provides researchers with validated protocols for quantifying the "Methylation Potential" (SAM/SAH ratio) and details the signal transduction pathways—specifically the SAMTOR-mTORC1 axis and METTL16-MAT2A feedback loops—that govern cellular plasticity.

Part 1: The Biochemistry of Methylation Potential

The SAM/SAH Ratio as a Metabolic Rheostat

The cellular capacity for methylation is not determined solely by the absolute concentration of SAM, but by the ratio of SAM to its byproduct, S-Adenosylhomocysteine (SAH).[1][2] SAH is a potent competitive inhibitor of methyltransferases (MTases).[3]

-

High SAM/SAH (> 4:1): Permissive chromatin state; active hypermethylation of histones (e.g., H3K4me3) and DNA.[3]

-

Low SAM/SAH (< 1:1): Inhibitory state; loss of methylation marks, often leading to activation of retroviral elements or suppression of high-demand promoters.[3]

The One-Carbon Flux and SAMTOR Sensing

Recent structural biology has identified SAMTOR as the specific intracellular sensor for SAM. When SAM levels drop, SAMTOR binds GATOR1, inhibiting mTORC1 signaling.[4] This mechanism couples anabolic growth directly to methyl donor availability.[3]

Figure 1: The Methionine Cycle and SAMTOR Sensing Mechanism

Caption: The Methionine Cycle showing the conversion of SAM to SAH and the regulatory feedback via SAMTOR, which inhibits mTORC1 under low-SAM conditions.

Part 2: Mechanisms of Action by Target Substrate

Differential Sensitivity of Methyltransferases

Not all epigenetic marks respond equally to SAM depletion. Enzymes with high

| Target Substrate | Enzyme Class | Key Modification | SAM Sensitivity ( | Physiological Impact |

| Histone H3 | HMTs (e.g., SETD1A) | H3K4me3 | High ( | Rapid loss of active transcription marks during methionine restriction.[3] |

| Histone H3 | HMTs (e.g., SUV39H1) | H3K9me3 | Low ( | Heterochromatin remains stable even under moderate starvation.[3] |

| DNA | DNMTs (DNMT1/3A) | 5-mC | Moderate ( | Global hypomethylation requires prolonged depletion; leads to genomic instability.[3] |

| mRNA | RNA MTases (METTL16) | m6A | Variable | Regulates MAT2A mRNA stability (feedback loop).[3] |

The METTL16-MAT2A Feedback Loop

A critical self-validating mechanism exists in RNA methylation.[3] METTL16 (an m6A writer) methylates the 3' UTR of MAT2A (the SAM synthetase).[5]

Part 3: Experimental Methodologies

Protocol: Quantification of SAM/SAH Ratio via LC-MS/MS

Principle: Standard ELISA kits often lack the specificity to distinguish SAM from SAH due to structural similarity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3]

Critical Constraint: SAM is unstable at neutral/alkaline pH and degrades into 5'-methylthioadenosine (MTA).[3] Acidic extraction is mandatory. [3]

Reagents:

-

Extraction Buffer: 80% Methanol, 0.1% Formic Acid (pre-chilled to -80°C).[3]

-

Internal Standards (IS):

-SAM and

Step-by-Step Workflow:

-

Cell Lysis:

-

Wash cells (1x10^6) rapidly with ice-cold PBS (max 10 seconds to prevent metabolic shift).[3]

-

Add 500 µL Extraction Buffer containing 500 nM Internal Standards.

-

Scrape and transfer to a chilled microcentrifuge tube.

-

-

** metabolite Extraction:**

-

LC-MS/MS Settings:

Figure 2: Validated LC-MS/MS Workflow

Caption: Workflow for SAM/SAH quantification emphasizing rapid metabolic quenching and acidic extraction to prevent degradation.

Part 4: Therapeutic Implications[7]

Methionine Restriction (MR) in Oncology

Cancer cells often exhibit "Methionine Dependence" (the Hoffman Effect), unable to recycle homocysteine to methionine due to defects in Methionine Synthase or high methylation demand.

-

Mechanism: MR depletes the SAM pool in tumors more rapidly than in normal tissue.

-

Epigenetic Result: Loss of H3K4me3 at promoters of proliferation genes (e.g., c-Myc, AKT).

-

Combination Therapy: MR sensitizes tumors to chemotherapy and radiation by impairing the DNA damage response (which requires methylation).

Targeting SAMTOR

Modulating the SAMTOR-GATOR1 interaction offers a route to control mTORC1 without direct kinase inhibitors, potentially reducing off-target toxicity in metabolic diseases.[3]

References

-

Gu, X., et al. (2017). SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway.[4][7] Science. [Link][3]

-

Mentch, S. J., et al. (2015). Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism. Cell Metabolism. [Link][3]

-

Pendleton, K. E., et al. (2017). The U6 snRNA m6A Methyltransferase METTL16 Regulates SAM Synthetase MAT2A mRNA. Cell. [Link][3]

-

Struys, E. A., et al. (2000). Determination of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma and Cerebrospinal Fluid by Stable-Isotope Dilution Tandem Mass Spectrometry.[3] Clinical Chemistry. [Link][3]

-

Sanderson, S. M., et al. (2019). Methionine metabolism in health and cancer: a nexus of diet and precision medicine.[3] Nature Reviews Cancer. [Link][3]

Sources

- 1. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 4. labs.dana-farber.org [labs.dana-farber.org]

- 5. The Role of the m6A RNA Methyltransferase METTL16 in Gene Expression and SAM Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

The Nexus of Cellular Metabolism and Epigenetic Control: An In-depth Technical Guide to S-Adenosylmethionine and DNA Methylation Patterns

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosylmethionine (SAM) stands at a critical intersection of cellular metabolism and epigenetic regulation. As the universal methyl donor, the availability and utilization of SAM directly influence the landscape of DNA methylation, a fundamental epigenetic mechanism governing gene expression, cellular identity, and genome stability.[1][2] Alterations in SAM levels and, consequently, DNA methylation patterns are implicated in a spectrum of physiological and pathological states, from embryonic development to cancer and neurodegenerative disorders.[3][4][5] This guide provides a comprehensive technical overview of the intricate relationship between SAM and DNA methylation. We will delve into the biochemical pathways governing SAM synthesis and recycling, the enzymatic machinery responsible for DNA methylation, the functional consequences of these epigenetic modifications, and the state-of-the-art methodologies for their empirical investigation. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to understand and manipulate this pivotal biological axis.

The Central Role of S-Adenosylmethionine (SAM) in Cellular Methylation

S-Adenosylmethionine is a sulfonium compound synthesized from methionine and ATP, a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT).[1] This process, often referred to as the SAM cycle, is a cornerstone of one-carbon metabolism and is intricately linked to the folate cycle.[1] The paramount function of SAM is to serve as the primary donor of methyl groups for a vast array of transmethylation reactions within the cell.[1][2] These reactions are essential for the biosynthesis and modification of numerous biomolecules, including DNA, RNA, proteins (such as histones), and phospholipids.[1][2][6]

The SAM cycle is a tightly regulated metabolic pathway. Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[6] SAH is a potent inhibitor of methyltransferases and is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase.[6] Homocysteine can then be remethylated to methionine, thus completing the cycle, in a reaction that requires folate and vitamin B12 derivatives.[6] The ratio of SAM to SAH is often considered a critical indicator of the cell's "methylation potential," with a higher ratio favoring methyltransferase activity.

Figure 1: The S-Adenosylmethionine (SAM) Cycle.

The Machinery of DNA Methylation: DNA Methyltransferases (DNMTs)

The enzymatic transfer of a methyl group from SAM to DNA is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).[7] In mammals, this modification primarily occurs at the C5 position of cytosine residues within CpG dinucleotides.[5] The DNMT family can be broadly classified into two functional groups: de novo methyltransferases and maintenance methyltransferases.[7][8]

-

De Novo Methyltransferases (DNMT3A and DNMT3B): These enzymes are responsible for establishing new DNA methylation patterns during embryonic development and in germ cells.[7][9] They are targeted to specific genomic regions to create the initial methylation landscape.[7]

-

Maintenance Methyltransferase (DNMT1): DNMT1 is the most abundant DNMT in mammalian cells and plays a crucial role in preserving existing methylation patterns through cell division.[9] It preferentially acts on hemimethylated DNA, where one strand is methylated and the other is not, which is the state of DNA immediately following replication.[7]

The catalytic mechanism of DNMTs involves a nucleophilic attack from a cysteine residue in the enzyme's active site on the C6 position of the target cytosine, flipping the base out of the DNA helix. This is followed by the transfer of the methyl group from SAM to the C5 position of the cytosine.

Figure 2: Mechanism of DNA Methylation by DNMTs.

Functional Consequences of Altered DNA Methylation Patterns

DNA methylation is a powerful mechanism for regulating gene expression. Generally, methylation of CpG islands in promoter regions is associated with transcriptional repression, while gene bodies are often methylated in actively transcribed genes. Aberrant DNA methylation patterns, including both hypermethylation and hypomethylation, are a hallmark of many diseases, particularly cancer.[5]

-

Hypermethylation: The silencing of tumor suppressor genes through promoter hypermethylation is a common event in tumorigenesis.

-

Hypomethylation: Global hypomethylation can lead to genomic instability, activation of transposable elements, and the inappropriate expression of oncogenes.[10]

The availability of SAM can directly impact these patterns. For instance, SAM supplementation has been shown to attenuate breast cancer growth and metastasis in vivo, in part by promoting the hypermethylation and subsequent silencing of hypomethylated genes.[10] Furthermore, SAM can influence the expression of inflammatory cytokines, with studies showing a reduction in TNFα and an increase in IL-10 expression in macrophages, suggesting a role in modulating the inflammatory response through epigenetic mechanisms.[11]

Methodologies for the Interrogation of SAM and DNA Methylation

A comprehensive understanding of the SAM-DNA methylation axis requires robust methodologies for quantifying both SAM levels and the genomic methylation landscape. The choice of method is critical and depends on the specific research question, sample type, and available resources.

Quantification of S-Adenosylmethionine

Accurate measurement of intracellular SAM is crucial for correlating metabolic status with epigenetic changes. Several methods are available, each with its own advantages and limitations.

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High sensitivity, specificity, and accuracy. Considered the gold standard.[12][13] | Requires specialized equipment and expertise.[14] |

| HPLC with UV/Fluorescence | Separation by high-performance liquid chromatography with detection by UV absorbance or fluorescence. | More accessible than LC-MS/MS. Can be highly sensitive with fluorescence detection.[13][15] | May lack the specificity of MS/MS. Can be affected by interfering compounds.[13] |

| Immunoassays (ELISA) | Antibody-based detection of SAM. | High-throughput, relatively inexpensive, and uses standard lab equipment. | Can have issues with cross-reactivity and may be less accurate than chromatographic methods. |

| Enzymatic Assays | Coupled enzyme reactions that produce a detectable signal (e.g., fluorescence). | Can be performed in a microplate format for high-throughput screening.[16] | Indirect measurement, potential for interference from other cellular components. |

Expert Insight: For precise and reliable quantification of SAM and SAH, especially when calculating the methylation index (SAM/SAH ratio), LC-MS/MS is the recommended method due to its superior sensitivity and specificity.[12][17] When considering high-throughput screening for compounds that modulate SAM levels, enzymatic or ELISA-based assays offer a more practical initial approach.

Analysis of DNA Methylation Patterns

The choice of DNA methylation analysis method depends on whether the investigation is focused on global changes, specific gene regions, or a genome-wide profile.

| Method | Scope | Principle | Advantages | Disadvantages |

| Global Methylation | ||||

| HPLC/MS | Genome-wide | Quantifies the ratio of 5-methylcytosine to total cytosine after DNA hydrolysis. | Gold standard for accuracy and reproducibility.[14][18] | Requires large amounts of DNA, specialized equipment.[18] |

| ELISA-based | Genome-wide | Uses an antibody specific for 5-methylcytosine to quantify global methylation. | High-throughput, requires less DNA, cost-effective.[14][19] | Less quantitative than HPLC/MS, provides a relative measure. |

| Gene-Specific | ||||

| Bisulfite Sequencing | Locus-specific | Sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. This difference is detected by sequencing. | Single-base resolution, quantitative. | Can be labor-intensive for multiple loci. |

| Genome-Wide Profiling | ||||

| WGBS | Whole Genome | Whole-genome bisulfite sequencing provides single-base resolution methylation data across the entire genome.[20] | Comprehensive, unbiased view of the methylome. | High cost, computationally intensive. |

| RRBS | CpG-rich regions | Reduced representation bisulfite sequencing enriches for CpG-rich regions of the genome, reducing sequencing costs.[21][22] | Cost-effective for studying promoters and CpG islands.[21] | Biased towards high-CpG density regions, misses information in other areas.[23] |

| MeDIP-Seq | Methylated regions | Methylated DNA immunoprecipitation followed by sequencing uses an antibody to enrich for methylated DNA fragments. | Good for identifying differentially methylated regions (DMRs). | Lower resolution than bisulfite methods, antibody bias can be a factor. |

Causality in Experimental Choices: A researcher investigating the effect of a novel drug on global methylation in cancer cells might initially use an ELISA-based method for a rapid, cost-effective screen across multiple cell lines and drug concentrations. Promising results would then be validated using the more quantitative HPLC/MS method. To identify specific genes affected, a genome-wide approach like RRBS or MeDIP-Seq could be employed to find differentially methylated regions. Finally, to understand the precise methylation changes in the promoter of a key candidate gene, targeted bisulfite sequencing would be the method of choice.

Experimental Protocols

Protocol for Quantification of SAM and SAH by LC-MS/MS

This protocol is adapted from established methods for the analysis of SAM and SAH in biological samples.[12][13]

-

Sample Preparation (Plasma/Cell Lysate):

-

To 20 µL of plasma or cell lysate, add 20 µL of 0.5 M dithiothreitol (DTT) and 20 µL of an internal standard solution (containing deuterated SAM and SAH).[12]

-

Vortex briefly and incubate at room temperature for 10 minutes.[12]

-

Add 100 µL of an extraction solution (e.g., perchloric acid or methanol) and vortex thoroughly.[12]

-

Centrifuge at >9,000 x g for 10 minutes at 4°C to precipitate proteins.[12]

-

Transfer the supernatant to a new tube or HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a suitable liquid chromatography column (e.g., a C18 or HILIC column).

-

Separate SAM and SAH using an appropriate gradient of mobile phases (e.g., water with formic acid and acetonitrile or methanol with formic acid).

-

Detect and quantify SAM, SAH, and their deuterated internal standards using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Generate standard curves using known concentrations of SAM and SAH.

-

Calculate the concentration of SAM and SAH in the samples by comparing their peak area ratios to the internal standards against the standard curves.

-

Protocol for Whole-Genome Bisulfite Sequencing (WGBS)

The following is a generalized workflow for WGBS.

Figure 3: Whole-Genome Bisulfite Sequencing (WGBS) Workflow.

-

Library Preparation:

-

Extract high-quality genomic DNA.

-

Fragment the DNA to the desired size range (e.g., 200-400 bp) using sonication or enzymatic methods.

-

Perform end-repair and A-tailing of the DNA fragments.

-

Ligate methylated sequencing adapters to the DNA fragments. These adapters contain 5-methylcytosine to protect them from bisulfite conversion.

-

-

Bisulfite Conversion:

-

Treat the adapter-ligated DNA with sodium bisulfite. This will convert unmethylated cytosines to uracil, while 5-methylcytosines will remain as cytosine.

-

-

PCR and Sequencing:

-

Amplify the bisulfite-converted library using a high-fidelity polymerase. During PCR, the uracils will be replaced with thymines.

-

Perform paired-end sequencing on a next-generation sequencing platform.

-

-

Bioinformatic Analysis:

Conclusion and Future Directions

The intricate interplay between S-Adenosylmethionine and DNA methylation patterns represents a fundamental mechanism of cellular regulation with profound implications for human health and disease. As our understanding of this nexus deepens, so too does the potential for therapeutic intervention. The development of drugs that can modulate SAM availability or the activity of DNMTs holds promise for the treatment of a wide range of diseases, including cancer and inflammatory disorders.[10] The continued refinement of analytical techniques for both SAM and DNA methylation will be paramount in advancing this field. Future research will likely focus on single-cell analyses to unravel the heterogeneity of methylation patterns within complex tissues and the development of novel therapeutic strategies that target the SAM-DNA methylation axis with greater precision.

References

-

Gao, J., Cahill, C. M., Huang, X., Roff, A., & Gao, J. (2018). S‐adenosylmethionine: A metabolite critical to the regulation of autophagy. Autophagy, 14(7), 1217-1219. [Link]

-

Zhang, N., et al. (2022). S-Adenosylmethionine (SAM) diet promotes innate immunity via histone H3K4me3 complex. bioRxiv. [Link]

-

Godbole, A. A., et al. (2023). S-adenosylmethionine synthases specify distinct H3K4me3 populations and gene expression patterns during heat stress. eLife, 12, e79511. [Link]

-

(2021). S-adenosyl methionine (SAM, aka adoMet), SAM-mediated methylation, & sulfur v oxygen in biochemistry. YouTube. [Link]

-

Yuan, T.-F., et al. (2012). Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. In Springer Protocols Handbooks (pp. 169-176). Humana Press. [Link]

-

(2022). SAM-e for depression: Potential benefits and research. Medical News Today. [Link]

-

(2017). Determination of S-Adenosylmethionine and S-Adenosylhomocysteine from Human Blood Samples by HPLC-FL. ResearchGate. [Link]

-

(n.d.). Mechanisms of DNA Methyltransferases (DNMTs) and DNA Demethylases. EpigenTek. [Link]

-

S-adenosylmethionine mediates inhibition of inflammatory response and changes in DNA methylation in human macrophages. (2014). Physiological Genomics, 46(17), 632-639. [Link]

-

(2023). DNA Methylation Analysis Tutorial: WGBS & RRBS for Absolute Beginners. YouTube. [Link]

-

(n.d.). S-Adenosyl methionine. Wikipedia. [Link]

-

Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention. (2021). Metabolites, 11(11), 739. [Link]

-

Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues. (2009). Journal of Chromatography B, 877(28), 3440-3446. [Link]

-

The Impact of One Carbon Metabolism on Histone Methylation. (2019). Frontiers in Genetics, 10, 833. [Link]

-

METHIONINE ADENOSYLTRANSFERASE4 Mediates DNA and Histone Methylation. (2017). Plant Physiology, 175(2), 863-875. [Link]

-

Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues. (2013). PLoS ONE, 8(11), e79044. [Link]

-

DNA methyl transferase 1: regulatory mechanisms and implications in health and disease. (2014). International Journal of Clinical and Experimental Medicine, 7(1), 1-11. [Link]

-

S-adenosylmethionine treatment affects histone methylation in prostate cancer cells. (2021). Clinical Epigenetics, 13(1), 1-13. [Link]

-

(n.d.). S-ADENOSYLMETHIONINE (SAM). UT Health San Antonio. [Link]

-

DNA Methylation Analysis: Choosing the Right Method. (2011). Methods in Molecular Biology, 791, 3-16. [Link]

-

Profiling genome-wide DNA methylation. (2016). Epigenetics & Chromatin, 9(1), 1-13. [Link]

-

Sam Domains in Multiple Diseases. (2020). Current Medicinal Chemistry, 27(14), 2327-2341. [Link]

-

Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry. (2007). Analytical Biochemistry, 369(2), 167-174. [Link]

-

A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS. (2019). Journal of Visualized Experiments, (148), e59782. [Link]

-

The measurement of S-adenosyl methionine in situ. (2022). Elektronische Hochschulschriften der LMU München. [Link]

-

(n.d.). Comparison of Methods for Quantification of Global DNA Methylation. EpigenTek. [Link]

-

SAMfluoro™: SAM Methyltransferase Assay. (2016). Protocols.io. [Link]

-

S-Adenosyl-L-Methionine (SAMe): In Depth. (n.d.). National Center for Complementary and Integrative Health. [Link]

-

(n.d.). Histone methylation. Wikipedia. [Link]

-

Genome-wide CpG density and DNA methylation analysis method (MeDIP, RRBS, and WGBS) comparisons. (2020). Epigenetics, 15(10), 1050-1061. [Link]

-

(n.d.). DNA Methylation Analysis. Illumina. [Link]

-

DNA methylation methods: global DNA methylation and methylomic analyses. (2017). Genes & Diseases, 4(1), 19-27. [Link]

-

The Role of DNMT Methyltransferases and TET Dioxygenases in the Maintenance of the DNA Methylation Level. (2022). International Journal of Molecular Sciences, 23(17), 9698. [Link]

-

DNA Methylation Tools and Strategies: Methods in a Review. (2019). Journal of Cellular and Molecular Anesthesia, 4(2), 64-73. [Link]

-

(2016). Profiling genome-wide DNA methylation. ResearchGate. [Link]

-

Methyl donor S-adenosylmethionine (SAM) supplementation attenuates breast cancer growth, invasion, and metastasis in vivo; therapeutic and chemopreventive applications. (2018). Oncotarget, 9(52), 29879-29896. [Link]

-

(2018). S‐adenosylmethionine (SAM) biosynthesis and metabolism. ResearchGate. [Link]

-

DNA Methyltransferases. (2022). MDPI Encyclopedia. [Link]

-

Chapter 13: S-Adenosylmethionine. (2017). In Royal Society of Chemistry. [Link]

-

Regulation of mammalian DNA methyltransferases: a route to new mechanisms. (2011). EMBO reports, 12(7), 647-654. [Link]

-

(2020). SAM-E and Depression. YouTube. [Link]

Sources

- 1. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Impact of One Carbon Metabolism on Histone Methylation [frontiersin.org]

- 3. Sam Domains in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of mammalian DNA methyltransferases: a route to new mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 7. epigentek.com [epigentek.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl donor S-adenosylmethionine (SAM) supplementation attenuates breast cancer growth, invasion, and metastasis in vivo; therapeutic and chemopreventive applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]

- 13. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epigentek.com [epigentek.com]

- 15. researchgate.net [researchgate.net]

- 16. protocols.io [protocols.io]

- 17. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 18. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. youtube.com [youtube.com]

- 21. epicypher.com [epicypher.com]

- 22. Overview of RRBS Data Analysis: Pipeline, Alignment Tools, Databases, and Challenges - CD Genomics [cd-genomics.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Profiling genome-wide DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Histone Methylation Regulation by S-Adenosylmethionine

Introduction: The Metabolic-Epigenetic Nexus

In the intricate landscape of gene regulation, histone methylation stands as a pivotal epigenetic modification, dictating the accessibility of DNA to the transcriptional machinery. This process, the addition of methyl groups to histone proteins, is not an isolated event but is intrinsically linked to the metabolic state of the cell. At the heart of this connection lies S-Adenosylmethionine (SAM), the universal methyl donor for virtually all methylation reactions within the cell, including that of histones.[1][2][3] This guide provides a comprehensive exploration of the critical role of SAM in regulating histone methylation, offering insights for researchers, scientists, and drug development professionals. We will delve into the biochemical pathways governing SAM availability, the enzymatic machinery that utilizes it, and the profound implications of this metabolic-epigenetic interplay in health and disease.

I. The Central Role of S-Adenosylmethionine (SAM) in Cellular Methylation

S-Adenosylmethionine is a cornerstone of cellular metabolism, acting as the primary methyl group donor for the methylation of a wide array of molecules, including DNA, RNA, and proteins.[4] Its synthesis and regeneration are tightly regulated through the methionine and folate cycles, collectively known as one-carbon metabolism.[1][3][5]

The SAM Cycle: A Continuous Supply of Methyl Groups

The journey of the methyl group begins with the essential amino acid methionine.

-

Synthesis of SAM: Methionine is converted to SAM by the enzyme methionine adenosyltransferase (MAT), which utilizes ATP.[2]

-

Methyl Group Transfer: Histone methyltransferases (HMTs) catalyze the transfer of the methyl group from SAM to specific lysine or arginine residues on histone tails.[6] This reaction converts SAM to S-adenosylhomocysteine (SAH).

-

Inhibition by SAH: The accumulation of SAH can act as a potent product inhibitor of HMTs, highlighting the importance of its efficient removal.[2]

-

Regeneration of Methionine: SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH). Homocysteine is then re-methylated to form methionine, a reaction that can be catalyzed by either methionine synthase (MS), which requires vitamin B12 and a methyl group from 5-methyltetrahydrofolate, or by betaine-homocysteine methyltransferase (BHMT) in the liver and kidney.

This cyclical process ensures a continuous supply of SAM for methylation reactions while preventing the inhibitory buildup of SAH. The SAM/SAH ratio is therefore a critical indicator of the cell's methylation capacity.[7]

Caption: The S-Adenosylmethionine (SAM) Cycle and its link to histone methylation.

II. Histone Methyltransferases (HMTs): The Writers of the Epigenetic Code

Histone methyltransferases are the enzymes responsible for transferring a methyl group from SAM to histone proteins.[8] They are a diverse family of enzymes, broadly classified based on their target residue: lysine or arginine.

Lysine Methyltransferases (KMTs)

The majority of well-characterized HMTs are lysine-specific. They can be further divided into two main classes based on the presence or absence of a conserved catalytic SET domain.

-

SET Domain-Containing KMTs: This is the largest family of KMTs. The SET domain, comprising approximately 130 amino acids, forms a catalytic pocket that binds both SAM and the histone substrate.[8][9] Flanking regions, such as the pre-SET and post-SET domains, contribute to the stability and substrate specificity of the enzyme.[8]

-

Non-SET Domain-Containing KMTs: The most notable member of this class is DOT1L, which is responsible for the methylation of histone H3 at lysine 79 (H3K79).

Arginine Methyltransferases (PRMTs)

Protein arginine methyltransferases catalyze the methylation of arginine residues on histones and other proteins. They are classified into different types based on the type of methylation they produce (monomethylation, symmetric dimethylation, or asymmetric dimethylation).

The catalytic activity of HMTs is highly specific, targeting particular lysine or arginine residues on the histone tails. This specificity is crucial for the functional outcome of the methylation event. For instance, methylation of H3K4 is generally associated with active transcription, while methylation of H3K9 and H3K27 is linked to transcriptional repression.[10]

Caption: Generalized workflow of the histone methyltransferase catalytic cycle.

III. The Dynamic Interplay: How SAM Availability Regulates Histone Methylation

The intracellular concentration of SAM is not static but fluctuates in response to nutrient availability and the overall metabolic state of the cell.[5] These fluctuations have a direct impact on the activity of HMTs and, consequently, on the landscape of histone methylation.

Kinetic Properties of HMTs and SAM Sensitivity

Different HMTs exhibit varying affinities for SAM, as reflected in their Michaelis-Menten constant (Km) values. HMTs with a high Km for SAM are more sensitive to changes in its concentration. When SAM levels are low, the activity of these enzymes is significantly reduced, leading to a decrease in the corresponding histone methylation marks. Conversely, HMTs with a low Km can remain active even when SAM is scarce. This differential sensitivity allows for a nuanced regulation of histone methylation in response to metabolic cues.

| Histone Methyltransferase | Target | Typical Km for SAM (µM) | Implication |

| SETD7/9 | H3K4 | ~1-5 | Active even at low SAM levels |

| G9a | H3K9 | ~20-50 | Sensitive to fluctuations in SAM |

| SUV39H1 | H3K9 | ~10-30 | Sensitive to fluctuations in SAM |

| EZH2 (in PRC2) | H3K27 | ~2-10 | Relatively active at lower SAM levels |

Note: These Km values are approximate and can vary depending on the experimental conditions and the specific substrates used.

Cellular Responses to Altered SAM Levels

Studies have shown that depletion of SAM leads to global changes in histone methylation.[11] For example, under conditions of methionine restriction, which limits SAM synthesis, a widespread reduction in histone di- and tri-methylation is observed.[11] Interestingly, some studies have reported a concurrent increase in mono-methylation of certain residues, such as H3K9, suggesting an adaptive response to preserve heterochromatin stability.[11] These dynamic changes in histone methylation can occur within hours of metabolic shifts, indicating a rapid and direct communication between metabolism and the epigenome.[12][13]

IV. Experimental Methodologies for Studying SAM-Dependent Histone Methylation

A variety of in vitro and in-cell techniques are available to investigate the intricate relationship between SAM and histone methylation.

In Vitro Histone Methyltransferase (HMT) Assay

This assay directly measures the enzymatic activity of a specific HMT in a controlled environment.[14][15][16]

Principle: A recombinant HMT is incubated with a histone substrate (e.g., purified histones, nucleosomes, or synthetic peptides) and radioactively labeled SAM ([³H]-SAM). The incorporation of the radiolabeled methyl group into the histone substrate is then quantified.

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Recombinant HMT of interest.

-

Histone substrate (e.g., 1-5 µg of histone peptide).

-

[³H]-SAM (e.g., 1 µCi).

-

HMT reaction buffer (typically contains Tris-HCl, pH 8.0, MgCl₂, and DTT).

-

Bring the final volume to 20-50 µL with nuclease-free water.

-

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Termination and Detection:

-

Filter Paper Method: Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper. Wash the filter paper extensively with sodium carbonate buffer to remove unincorporated [³H]-SAM. The amount of radioactivity retained on the filter, corresponding to methylated histones, is measured by scintillation counting.[14][15]

-

SDS-PAGE and Autoradiography: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE. The gel is then treated with a fluorographic enhancer, dried, and exposed to X-ray film to visualize the radiolabeled histones.[14][15]

-

Causality Behind Experimental Choices:

-

Radioactive Labeling: The use of [³H]-SAM provides a highly sensitive method for detecting methyltransferase activity.

-

Substrate Choice: The selection of the histone substrate (full-length histone, nucleosome, or peptide) depends on the specific question being addressed. Peptides are useful for high-throughput screening, while nucleosomes more closely mimic the in vivo context.

-

Controls: It is crucial to include negative controls, such as a reaction without the enzyme or with a catalytically inactive mutant, to ensure that the observed methylation is specific to the HMT of interest. A positive control with a known active HMT is also recommended.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing the engagement of a drug or metabolite with its target protein in a cellular context.[17][18][19][20]

Principle: The binding of a ligand, such as SAM or an HMT inhibitor, can stabilize the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating the cell lysate to various temperatures and then quantifying the amount of soluble protein remaining.

Workflow:

-

Cell Treatment: Treat cells with the compound of interest (e.g., a precursor that modulates intracellular SAM levels or an HMT inhibitor).

-

Heating: Aliquot the cell lysate and heat the samples to a range of temperatures.

-

Separation: Separate the aggregated proteins from the soluble fraction by centrifugation.

-

Detection: Quantify the amount of the target HMT in the soluble fraction using methods such as Western blotting or mass spectrometry.

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Chromatin Immunoprecipitation (ChIP)

ChIP is a widely used technique to map the in vivo distribution of histone modifications across the genome.[21][22][23][24]

Principle: Cells are treated with a cross-linking agent (typically formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the histone modification of interest is used to immunoprecipitate the corresponding chromatin fragments. The associated DNA is then purified and can be analyzed by quantitative PCR (ChIP-qPCR) to assess enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.

By combining ChIP with manipulations of SAM levels, researchers can investigate how metabolic changes influence the epigenetic landscape at a genomic scale.

Measuring Intracellular SAM Levels

Accurate quantification of intracellular SAM is essential for correlating its availability with histone methylation patterns.

-

High-Performance Liquid Chromatography (HPLC): This is a classic and reliable method for separating and quantifying SAM and SAH.[25][26][27]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive and specific technique allows for the precise measurement of SAM and other related metabolites in complex biological samples.[28]

-

Fluorescence-Based Assays: Commercially available kits offer a more high-throughput method for measuring SAM levels.[25]

V. Implications in Disease and Drug Development

The intimate link between SAM metabolism and histone methylation has profound implications for human health and disease. Dysregulation of SAM levels has been implicated in a variety of conditions, including cancer, neurological disorders, and liver disease.[4][25]

Cancer

In many cancers, the expression and activity of HMTs are altered, leading to an aberrant epigenetic landscape that promotes tumorigenesis.[4][29] Furthermore, cancer cells often exhibit altered metabolism, which can impact SAM availability and further contribute to epigenetic dysregulation.[29] This has made HMTs attractive targets for cancer therapy.

HMT Inhibitors: A number of small molecule inhibitors targeting specific HMTs have been developed and are in various stages of clinical development.[30] These inhibitors can be broadly categorized as:

-

SAM-Competitive Inhibitors: These molecules bind to the SAM-binding pocket of the HMT, preventing the binding of the natural cofactor.[31]

-

Substrate-Competitive Inhibitors: These inhibitors block the binding of the histone substrate to the HMT.[31]

-

Allosteric Inhibitors: These compounds bind to a site on the HMT distinct from the active site, inducing a conformational change that inhibits its activity.

The development of HMT inhibitors represents a promising therapeutic strategy for cancers with defined epigenetic vulnerabilities. For example, tazemetostat, an inhibitor of EZH2, has been approved for the treatment of certain types of lymphoma and sarcoma.[30]

Neurological and Other Disorders

Variations in SAM levels have also been linked to a range of neurological and psychiatric disorders, including depression and Alzheimer's disease, as well as chronic liver disease.[25] While the precise mechanisms are still under investigation, it is plausible that alterations in histone methylation contribute to the pathogenesis of these conditions.

Conclusion

The regulation of histone methylation by S-Adenosylmethionine represents a fundamental mechanism by which the cell integrates its metabolic state with the control of gene expression. A thorough understanding of this intricate interplay is not only crucial for advancing our knowledge of basic cellular processes but also holds immense potential for the development of novel therapeutic strategies for a wide range of diseases. The continued exploration of the SAM-histone methylation axis, aided by the powerful experimental tools described in this guide, will undoubtedly uncover new insights into the complex and dynamic nature of the epigenome.

References

-

Haws, S. A., et al. (2020). Methyl-Metabolite Depletion Elicits Adaptive Responses to Support Heterochromatin Stability and Epigenetic Persistence. Cell Reports, 32(1), 107851. [Link]

-

Locasale, J. W. (2015). One-carbon metabolism and epigenetics: understanding the specificity. Annals of the New York Academy of Sciences, 1363, 1-4. [Link]

-

Mediomics. Bridge-It® S-Adenosyl Methionine (SAM) Fluorescence Assay. Mediomics. [Link]

-

Luo, J., et al. (2023). S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy. International Journal of Molecular Sciences, 24(13), 10837. [Link]

-